![molecular formula C14H23N3 B1291025 3-[(4-Methylhomopiperazin-1-YL)methyl]benzylamine CAS No. 915707-48-1](/img/structure/B1291025.png)

3-[(4-Methylhomopiperazin-1-YL)methyl]benzylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

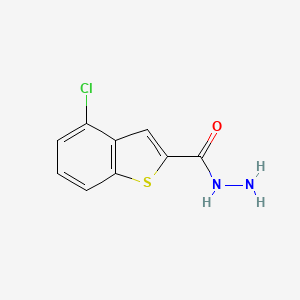

The compound 3-[(4-Methylhomopiperazin-1-YL)methyl]benzylamine is a chemical structure that is not directly described in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the characteristics of similar molecules. For instance, the conformational stability and molecular structure of a related molecule, 3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one, were investigated using ab initio Hartree-Fock and density functional theory, indicating the importance of conformational analysis in understanding the stability of such compounds .

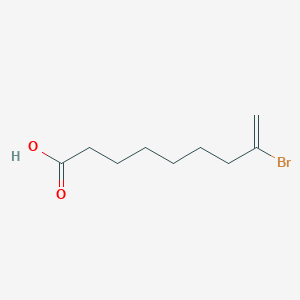

Synthesis Analysis

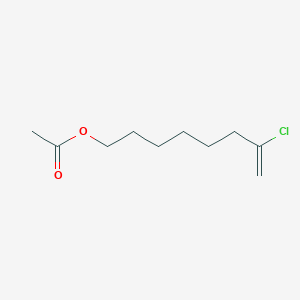

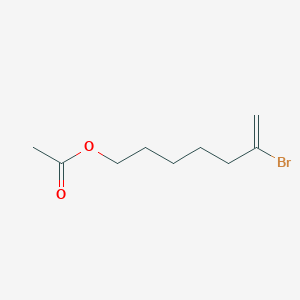

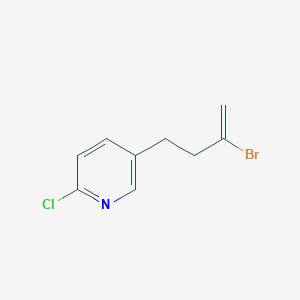

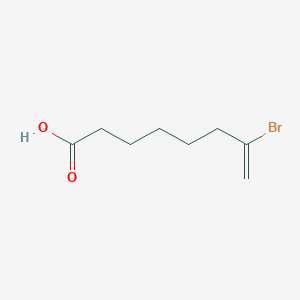

The synthesis of related compounds involves various chemical reactions, such as N-acylation, Bischler-Napieralski ring closure, and reduction, as described in the synthesis of 1-aralkylated tetrahydro-2-benzazepines . Another synthesis approach involves bromination and amination reactions, as seen in the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride . These methods could potentially be adapted for the synthesis of 3-[(4-Methylhomopiperazin-1-YL)methyl]benzylamine.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-[(4-Methylhomopiperazin-1-YL)methyl]benzylamine can be complex, with various conformations possible. For example, the structure of 1-[2,4,6-Trimethyl-3,5-bis(4-oxopiperidin-1-ylmethyl)benzyl]piperidin-4-one shows that the (4-oxopiperidin-1-yl)methyl residues adopt a flattened chair conformation, which is significant for understanding the spatial arrangement of substituents around the central benzene ring .

Chemical Reactions Analysis

The chemical reactivity of benzylamine derivatives can be explored through studies such as the oxidative deamination of benzylamine promoted by 3-methyllumiflavin, which serves as a potential model for monoamine oxidase catalysis . This type of reaction is crucial for understanding the metabolic pathways and potential biological activities of benzylamine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3-[(4-Methylhomopiperazin-1-YL)methyl]benzylamine can be inferred from studies on similar molecules. For instance, the vibrational spectra and IR intensities of 3MOT provide insights into the vibrational modes and their contributions to the observed frequencies, which are essential for the spectral analysis of such compounds . Additionally, the crystal packing and supramolecular interactions, as observed in the structure of 1-[2,4,6-Trimethyl-3,5-bis(4-oxopiperidin-1-ylmethyl)benzyl]piperidin-4-one, can inform us about the solid-state properties of these molecules .

Scientific Research Applications

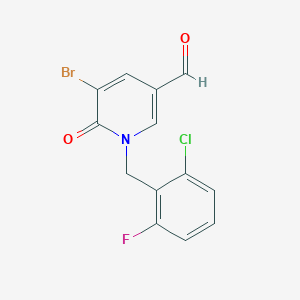

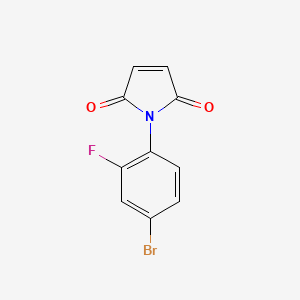

Antiviral Activity

- The compound has been studied for its potential in creating heterocyclic systems with significant antiviral activity. Some derivatives have shown promising activities against viruses like HAV and HSV-1 (Hashem, Youssef, Kandeel, & Abou-Elmagd, 2007).

Antagonists of Melanocortin-4 Receptor

- 3-Arylpropionylpiperazines, a series related to 3-[(4-Methylhomopiperazin-1-YL)methyl]benzylamine, were synthesized as antagonists of the melanocortin-4 receptor, with some compounds showing good potency and oral bioavailability (Jiang et al., 2006).

Nootropic Agents

- Synthesis of various compounds including 4-(Aminomethyl)-1-benzyl-2-oxopyrrolidine, closely related to the compound , has been undertaken for potential nootropic (cognitive-enhancing) activity (Valenta, Urban, Taimr, & Polívka, 1994).

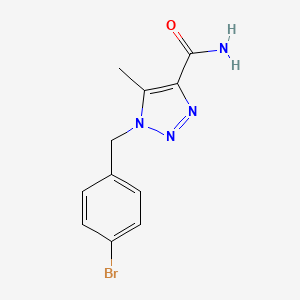

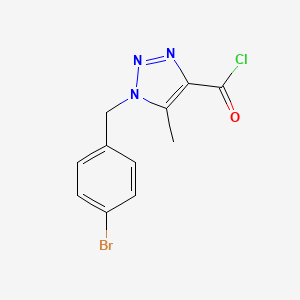

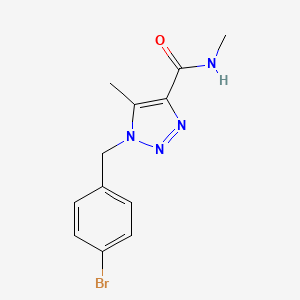

Synthesis of Triazenes

- The compound has been used in the synthesis of triazenes, a class of compounds with potential applications in medicinal chemistry (Moser & Vaughan, 2004).

Insecticidal Activity

- Some derivatives, like dihydropiperazine neonicotinoid compounds, demonstrate insecticidal activity. These compounds show promise as bioisosteric replacements in neonicotinoid compounds (Samaritoni et al., 2003).

Synthesis of Fluorescent Whiteners

- Derivatives of the compound have been used in the synthesis of fluorescent whiteners, demonstrating effective results when applied on polyester fibers (Rangnekar & Tagdiwala, 1986).

Histamine H3 Receptor Ligands

- The compound has been part of research into histamine H3 receptor ligands, with some derivatives showing high affinity and selectivity (Sadek et al., 2014).

Synthesis of Diketopiperazine Derivatives

- Novel diketopiperazine derivatives related to the compound have been isolated from marine-derived actinomycete, showing modest antivirus activity (Wang et al., 2013).

5-HT1A Receptor Ligand

- Research on benzodioxopiperazines, structurally similar to the compound, has shown they can act as agonists and antagonists at different receptor sites (Millan et al., 1993).

Photosynthetic Electron Transport Inhibition

- Some triazine derivatives of the compound have shown stronger inhibitory activity on photosynthetic electron transport than atrazine, a known herbicide (Ohki et al., 1999).

properties

IUPAC Name |

[3-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3/c1-16-6-3-7-17(9-8-16)12-14-5-2-4-13(10-14)11-15/h2,4-5,10H,3,6-9,11-12,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLZRDIUXASDJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)CC2=CC=CC(=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640267 |

Source

|

| Record name | 1-{3-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Methylhomopiperazin-1-YL)methyl]benzylamine | |

CAS RN |

915707-48-1 |

Source

|

| Record name | 3-[(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)methyl]benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915707-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{3-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone](/img/structure/B1290971.png)

![1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid](/img/structure/B1290976.png)

![4-[(4-Bromophenyl)thio]piperidine hydrochloride](/img/structure/B1290982.png)